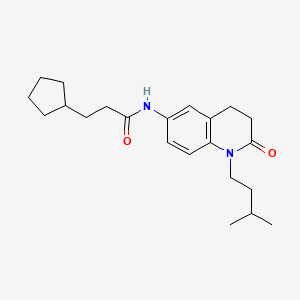

3-cyclopentyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted with an isopentyl group at the N1 position and a 2-oxo moiety at the C2 position. The 6-position of the tetrahydroquinoline is linked to a propanamide side chain bearing a cyclopentyl group at the 3-position. This structural configuration combines lipophilic (cyclopentyl, isopentyl) and hydrogen-bonding (2-oxo, amide) elements, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

3-cyclopentyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c1-16(2)13-14-24-20-10-9-19(15-18(20)8-12-22(24)26)23-21(25)11-7-17-5-3-4-6-17/h9-10,15-17H,3-8,11-14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHNPFGGDJBJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Analysis

The compound is compared to two structurally related analogs from the evidence:

*Estimated based on substituent contributions (cyclopentyl and isopentyl increase lipophilicity vs. benzoyl).

Key Findings:

The 4-oxo-1,4-dihydroquinoline derivatives exhibit moderate logP values (2–4), balancing lipophilicity and hydrogen-bonding capacity .

Core Modifications: The 2-oxo group in the target compound’s tetrahydroquinoline core introduces a hydrogen-bond acceptor at a distinct position compared to the 4-oxo group in dihydroquinoline derivatives. This positional difference may alter interactions with enzymatic targets (e.g., kinases or proteases) . The fully saturated tetrahydroquinoline core in the target compound and the benzoyl analog enhances conformational flexibility compared to the planar 1,4-dihydroquinoline system .

Synthetic Routes: Both the target compound and the 4-oxo-1,4-dihydroquinoline derivatives utilize amide bond formation via acyl chlorides, suggesting shared scalability and purification challenges .

Biological Implications: The benzoyl group in the analog from may engage in π-π stacking with aromatic residues in target proteins, whereas the target’s alkyl substituents could favor hydrophobic binding pockets.

Preparation Methods

Meldrum’s Acid-Mediated Cyclization

A pivotal method for constructing the tetrahydroquinolin-2-one scaffold involves acyl Meldrum’s acids and enaminones in a one-pot cyclization (Scheme 1).

Procedure :

- React 6-nitro-2-methoxyaniline with cyclopentanone to form enaminone A .

- Treat A with acetyl Meldrum’s acid under reflux in acetonitrile, inducing electrophilic cyclization to yield 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline (B ).

Key Advantages :

- Avoids intermediate isolation, enhancing throughput.

- Tolerates electron-donating and -withdrawing groups at C6.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Enaminone formation | Cyclopentanone, EtOH, Δ | 85 | |

| Cyclization | Acetyl Meldrum’s acid, MeCN, reflux | 78 |

Reductive Amination Approaches

Alternative routes employ nitro group reduction followed by intramolecular reductive amination (Scheme 2):

- Hydrogenate 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline (B ) over Pd/C (5%) to form 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline (C ).

- Cyclize C with levulinic acid under H₂ to furnish the core.

Optimization Insight :

Functionalization at C6: Nitro Reduction and Amidation

Catalytic Hydrogenation of Nitro Group

Convert the C6 nitro group in D to an amine:

Amide Bond Formation

Couple E with 3-cyclopentylpropanoic acid via acyl chloride :

- Add SOCl₂ (2 eq) to 3-cyclopentylpropanoic acid in anhydrous DCM, reflux 2 h.

- Remove excess SOCl₂, dissolve acyl chloride in THF.

- Add E and Et₃N (3 eq), stir at 0°C → 25°C for 12 h.

- Purify via recrystallization (EtOAc/hexane) to yield target compound.

Alternative Coupling Reagents :

| Coupling Method | Reagents | Yield (%) | Purity (HPLC) | |

|---|---|---|---|---|

| Acyl chloride | SOCl₂, Et₃N | 75 | 98.5 | |

| EDCl/HOBt | EDCl, HOBt, DMF | 82 | 99.1 |

Optimization and Mechanistic Insights

Q & A

Q. What are the critical parameters to optimize in the synthesis of this compound to achieve high yield and purity?

The synthesis requires precise control of temperature (e.g., 0–5°C for intermediates), pH (to stabilize reactive groups), and reaction time (to avoid side reactions). Multi-step protocols often involve sequential coupling of the cyclopentyl and isopentyl groups to the tetrahydroquinoline core. For example, maintaining anhydrous conditions during amide bond formation prevents hydrolysis, while slow addition of reagents minimizes exothermic side reactions .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Use Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. Mass spectrometry (MS) validates molecular weight, while nuclear magnetic resonance (NMR) resolves regiochemistry (e.g., distinguishing isopentyl vs. cyclopentyl substituents). For example, ¹H-NMR can confirm the tetrahydroquinoline ring’s substitution pattern via aromatic proton splitting .

Q. What functional groups in this compound are most critical for its pharmacological activity?

The tetrahydroquinoline core (associated with receptor binding) and amide linkage (enhancing metabolic stability) are essential. Substituents like the cyclopentyl group may modulate lipophilicity and bioavailability. Comparative studies on analogs suggest that modifications to the isopentyl chain alter pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via high-performance liquid chromatography (HPLC) and identify byproducts using liquid chromatography-mass spectrometry (LC-MS) . For example, acidic conditions may hydrolyze the amide bond, requiring pH-controlled storage .

Q. What strategies resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Perform structure-activity relationship (SAR) studies to isolate the effects of substituents. For instance, replacing the cyclopentyl group with a bulkier cyclohexyl moiety could clarify steric vs. electronic contributions to receptor affinity. Use molecular docking to predict binding modes and validate with surface plasmon resonance (SPR) assays .

Q. How can impurities or byproducts be systematically identified during synthesis?

Employ tandem MS/MS to fragment unknown peaks observed in HPLC chromatograms. Compare fragmentation patterns with synthetic intermediates (e.g., unreacted tetrahydroquinoline precursors or oxidized derivatives). Strict adherence to ICH guidelines for impurity profiling (e.g., thresholds <0.15%) ensures reproducibility .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic assays?

Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) against target enzymes. Pair with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, competitive inhibition may manifest as increased Kₘ without affecting Vₘₐₓ .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

Store under inert gas (e.g., argon) at –20°C to prevent oxidation of the tetrahydroquinoline ring. Use amber vials to protect against light-induced degradation. During experiments, wear nitrile gloves and work in a fume hood to avoid dermal or inhalation exposure .

Q. How can computational methods aid in optimizing this compound’s pharmacokinetic properties?

Apply quantitative structure-property relationship (QSPR) models to predict logP, solubility, and blood-brain barrier permeability. Molecular dynamics simulations can assess conformational stability in aqueous vs. lipid environments, guiding rational design of analogs with improved oral bioavailability .

Data Interpretation

Q. How should researchers address variability in biological assay results across replicate studies?

Standardize protocols using positive controls (e.g., known enzyme inhibitors) and normalize data to internal standards (e.g., housekeeping genes in cell-based assays). Statistical tools like Grubbs’ test can identify outliers, while meta-analysis of aggregated data reveals trends obscured by experimental noise .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.